molecular formula C16H15N3O2S B2387067 4-methoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851977-85-0

4-methoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2387067
CAS No.: 851977-85-0
M. Wt: 313.38
InChI Key: MPXOGMKHKAZCIA-UHFFFAOYSA-N
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Description

4-Methoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a 4-methoxy-substituted benzene ring linked to a hydrazide group, which is further substituted with a 4-methylbenzo[d]thiazol-2-yl moiety.

Properties

IUPAC Name

4-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-4-3-5-13-14(10)17-16(22-13)19-18-15(20)11-6-8-12(21-2)9-7-11/h3-9H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXOGMKHKAZCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-methoxybenzhydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its anticancer properties and its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Anti-Parasitic and Anti-Leishmanial Activity

  • Key Analogs :
    • (E)-4-Chloro-N’-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide (IC₅₀ = 21.5 µM)
    • (E)-4-Methoxy analog (IC₅₀ = 24.2 µM)
  • Structural Insights :
    • The chloro-substituted analog exhibits marginally higher anti-leishmanial activity than the methoxy variant, suggesting electron-withdrawing groups (Cl) may enhance potency.
    • The methoxy group in the target compound could reduce cytotoxicity compared to chloro derivatives but may improve solubility.

Anticancer Activity

  • Thiazole Derivatives :
    • Compound 7b (IC₅₀ = 1.61 µg/mL against HepG-2) and 11 (IC₅₀ = 1.98 µg/mL) feature thiazole cores with phenyl and acylhydrazone substituents .
    • 4-(Benzo[d]thiazol-2-yl)benzohydrazide derivatives, such as compound 12a, show high cytotoxicity against MCF7 breast cancer cells .
  • Role of Substituents :
    • The benzo[d]thiazole group enhances DNA intercalation or kinase inhibition, a feature shared with the target compound.
    • Methyl substitution on the benzothiazole (as in the target) may modulate lipophilicity and membrane permeability.

Antibacterial Activity

  • Benzohydrazide Derivatives :
    • Derivatives with sulfonyl (e.g., 6e, ZI = 25 mm) or fluoro (6f, ZI = 22 mm) groups exhibit strong activity against E. coli and S. aureus .
  • Comparison :
    • The target compound’s methoxy and methylbenzothiazole groups may offer moderate antibacterial effects but are less electron-withdrawing than sulfonyl or fluoro substituents, which are critical for disrupting bacterial membranes.

Physicochemical and Spectral Properties

  • Melting Points and Solubility :
    • Benzohydrazides with pyridine (e.g., compound 16, m.p. 222°C) or quinazoline (compound 3.19, m.p. 220–222°C) substituents have high melting points due to hydrogen bonding .
    • The target compound’s methylbenzothiazole group likely increases melting point (>200°C) compared to simpler analogs (e.g., N'-(4-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, m.p. 181°C) .
  • Spectral Data :
    • ¹H-NMR signals for hydrazide NH protons typically appear at δ 10.6–11.0 ppm, while methoxy groups resonate at δ 3.8–3.9 ppm, consistent across analogs .
    • The benzo[d]thiazole moiety in the target compound would introduce distinct aromatic signals (δ 7.5–8.5 ppm) and a methyl group at δ ~2.5 ppm.

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy groups improve solubility but may reduce target binding compared to chloro or nitro groups .
    • Methylbenzothiazole enhances planar rigidity, favoring intercalation in DNA or enzyme active sites .
  • Heterocyclic Moieties :
    • Benzo[d]thiazole shows superior anticancer activity over pyridine or triazole derivatives, which are less potent (e.g., N'-(pyridin-3-methylene)benzohydrazide, m.p. 222°C but untested for activity) .

Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) ¹H-NMR (δ, ppm) Key Functional Groups
Target Compound* >200 (estimated) ~10.6 (NH), 3.8 (OCH₃) Benzo[d]thiazole
N'-(4-Hydroxy-3-methoxybenzylidene) 181.0 10.62 (NH), 3.82 (OCH₃) Hydroxy, methoxy
4-Methoxy-N'-(thiophen-2-yl) 107 7.05–7.88 (aromatic) Thiophene

Biological Activity

4-Methoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a compound that belongs to a class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16N4O2S
  • Molecular Weight : 320.38 g/mol

The compound features a benzothiazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial properties.

Benzothiazole derivatives, including this compound, are believed to exert their biological effects through several mechanisms:

  • Inhibition of Enzymes : These compounds often inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
  • Antitumor Activity : Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Biological Activities

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.3
HCT116 (Colon)3.7
A549 (Lung)4.5

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains with results indicating effective inhibition comparable to standard antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus32
Escherichia coli16
Enterococcus faecalis8

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antitumor Effects : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis, suggesting its potential as an anticancer therapeutic agent .
  • Antimicrobial Efficacy : Another study assessed its antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that the compound effectively inhibited bacterial growth, particularly against resistant strains .

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